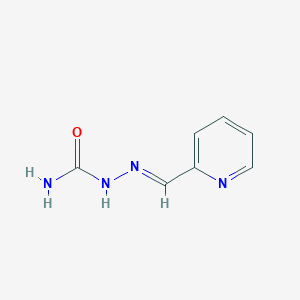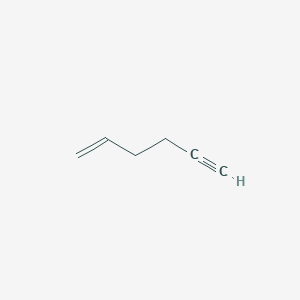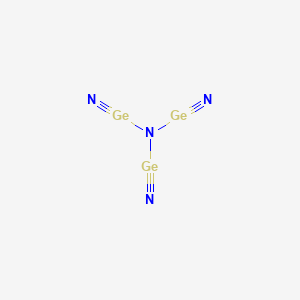
Nitrure de germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis:The synthesis of germanium nitride typically involves the thermal ammonolysis of germanium compounds. For instance, the preparation of Ge₃N₄ powder can be achieved by the thermal ammonolysis of GeO₂ under a flow of NH₃ at high temperatures (Maeda, Saito, Inoue, & Domen, 2007). Other methods include the reaction of germanium with molecular nitrogen under high pressures and temperatures to synthesize different phases of germanium nitride (Serghiou, Miehe, Tschauner, Zerr, & Boehler, 1999).
Molecular Structure Analysis:Germanium nitride exists in different crystalline forms, with the cubic spinel phase (space-group Fd3m) being one of them. This phase contains Ge-N octahedra and tetrahedra in a 2:1 ratio (Serghiou et al., 1999). Another study on calcium germanium nitrides revealed compounds like Ca2GeN2 and Ca4GeN4, which contain GeN2(4-) units and isolated GeN4(8-) tetrahedra, respectively (Clarke & Disalvo, 2000).
Chemical Reactions and Properties:Germanium nitride's reactivity and chemical properties are influenced by its crystal structure and bonding features. For instance, the Ge and N atoms in high-pressure ionic crystal phases of germanium nitride exhibit weak covalent bonds due to the binding effect of electronic clouds from Ge_p orbitals (Liu et al., 2018).
Physical Properties Analysis:The physical properties of germanium nitride include its activity as a photocatalyst for overall water splitting. The activity and stability of Ge₃N₄ as a photocatalyst are dependent on its structural properties, such as crystallinity (Maeda et al., 2007).
Chemical Properties Analysis:The electronic structure of germanium nitride, especially in different phases like α, β, and γ-Ge₃N₄, has been a subject of interest due to its potential application as gate dielectrics. The band gaps and static dielectric constants of these phases vary, indicating their suitability for different technological applications (Yang, Wang, Feng, Peng, & Sun, 2007).
Applications De Recherche Scientifique
Optoélectronique
Le nitrure de germanium a été utilisé dans la fabrication de Germanium-On-Insulator avancé avec des bandes de nitrure de silicium (GOIN) intégrées comme guides d'ondes pour les dispositifs photoniques en Ge . L'intégration des bandes GOIN impose une contrainte de traction plus importante à la couche de Ge liée, qui peut être utilisée pour adapter la bande interdite du matériau Ge pour une application infrarouge à courte longueur d'onde .
Matériaux à bande interdite accordable
Les nitrures ternaires de silicium-germanium devraient avoir une bande interdite qui diminue à mesure que le rapport germanium : silicium augmente . La bande interdite est indirecte pour les composés riches en silicium, mais devient directe à mesure que la teneur en germanium augmente, en raison d'un meilleur mélange des états s et p dans la bande de conduction . Cet effet d'accordabilité de la bande interdite a des applications potentielles dans les matériaux semi-conducteurs où la bande interdite peut être ajustée en contrôlant la composition .
Applications aéronomiques
La région du proche infrarouge (NIR) est idéale pour l'étude des émissions de raies et de bandes moléculaires, ainsi que des transitions atomiques de faible énergie . Un détecteur à base de germanium utilisé en conjonction avec un spectromètre Fabry-Pérot optimisé pour l'infrarouge a été développé pour des applications aéronomiques
Mécanisme D'action
Target of Action
Germanium nitride (Ge3N4) is an inorganic compound . Its primary targets are germanium and ammonia, which react to form Ge3N4 . The germanium atoms in Ge3N4 are tetrahedrally coordinated, while the nitrogen atoms are trigonal planar .
Mode of Action
The interaction of Ge3N4 with its targets results in a change in the band gap of the compound. Ternary silicon germanium nitrides with compositions of both Si1−xGexN and (Si1−xGex)3N4 are predicted to have a band gap that decreases as the germanium:silicon ratio increases . This is due to greater mixing of s and p states in the conduction band .
Biochemical Pathways
Germanium itself is a vital ultra-microelement that participates in the fundamental biochemical reactions of a living cell, determining the broadest range of biological activity in its compounds .
Pharmacokinetics
The properties of ge3n4, such as its density and boiling point, may impact its bioavailability .
Result of Action
The result of Ge3N4’s action is the formation of a compound with a tunable band gap, which can be controlled by adjusting the germanium:silicon ratio . This property makes Ge3N4 and similar compounds a class of semiconducting materials with tunable band gaps .
Action Environment
The action of Ge3N4 can be influenced by environmental factors. For example, the formation of Ge3N4 requires the reaction of germanium and ammonia . Additionally, the band gap of Ge3N4 can be tuned by controlling the composition of the compound, which can be influenced by the environment in which the compound is synthesized .
Safety and Hazards
Propriétés
InChI |
InChI=1S/Ge3N4/c4-1-7(2-5)3-6 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHRBFZLLFBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ge]N([Ge]#N)[Ge]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12065-36-0 |
Source


|
| Record name | Germanium nitride (Ge3N4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What is the molecular formula and weight of germanium nitride?
A1: The molecular formula of germanium nitride is Ge3N4. Its molecular weight is approximately 249.55 g/mol.
Q2: What are the different polymorphs of germanium nitride?
A2: Germanium nitride exists in three main polymorphs: α-Ge3N4, β-Ge3N4, and γ-Ge3N4. [] α- and β-Ge3N4 adopt hexagonal structures, while γ-Ge3N4 exhibits a cubic spinel structure. [, ]
Q3: How does the presence of germanium nitride affect the surface roughness of germanium substrates?
A3: While germanium nitride layers are thermally more stable than germanium oxide (GeO2) layers, they are susceptible to degradation in humid environments. This reaction with hydroxyl groups leads to the conversion of Ge–N bonds to Ge–O bonds, forming a GeO2 layer and significantly increasing surface roughness due to the formation of GeO2 islands. []
Q4: Can the dielectric constant of silicon germanium nitride be tuned?
A4: Yes, both the high-frequency and static dielectric constants of silicon germanium nitrides increase with increasing germanium concentration. This allows for tunable dielectric properties in these materials. []
Q5: What is the stability of germanium nitride in humid environments?
A5: Germanium nitride degrades in humid air, with hydroxyl groups reacting with Ge-N bonds to form Ge-O bonds. This process can lead to the complete conversion of Ge3N4 to GeO2 within hours, even at room temperature under high humidity conditions. []
Q6: How does germanium nitride compare to germanium oxide in terms of stability for Ge-based devices?
A6: Although Ge3N4 possesses superior thermal stability compared to GeO2, its susceptibility to humidity requires careful consideration during device fabrication. []
Q7: What role does germanium nitride play in improving adhesion in semiconductor devices?
A7: A germanium-containing layer, such as germanium nitride, can significantly improve the adhesion of poorly adherent layers (e.g., silicon nitride, silicon dioxide) to copper interconnects. This enhancement prevents delamination and ensures device integrity. []
Q8: Can germanium nitride be used as a gate insulator for transistors?
A8: Yes, germanium nitride has been investigated as a potential gate insulator for transistors. Studies have explored its deposition on indium phosphide (InP) substrates for InP metal-insulator-semiconductor field-effect transistors (MISFETs). [] The use of a germanium nitride passivation layer in gallium arsenide (GaAs) metal-oxide-semiconductor capacitors (MOSCAPs) has also been shown to improve interface quality and reduce trap densities. []
Q9: How does the addition of a germanium nitride interfacial layer affect chalcogenide random access memory (CRAM) devices?
A9: Incorporating a germanium nitride interfacial layer in CRAM devices has been shown to improve performance. The layer's excellent interfacial properties, high electrical resistivity, and low thermal conductivity contribute to a lower threshold voltage during operation. []
Q10: Does germanium nitride exhibit photocatalytic activity?
A10: Yes, β-Ge3N4, when loaded with a RuO2 cocatalyst, exhibits photocatalytic activity for overall water splitting under ultraviolet irradiation. The activity and stability of the catalyst are influenced by its crystallinity, with higher crystallinity leading to improved performance and reduced self-decomposition. []
Q11: Have there been any computational studies on the electronic structure of germanium nitride?
A11: Yes, first-principles calculations based on density functional theory (DFT) have been used to investigate the structural, electronic, and optical properties of different germanium nitride polymorphs. [] These studies provide insights into the electronic band structure, band gap, and dielectric constants of these materials.
Q12: What do DFT calculations reveal about the potential of germanium nitride as a gate dielectric?
A12: DFT calculations suggest that both the band gap and static dielectric constants of germanium nitride (similar to silicon nitride) could meet the requirements for gate dielectrics in germanium-based field-effect transistors. []
Q13: Can computational methods be used to predict the crystal structures of germanium nitrides and phosphides?
A13: Yes, computational approaches, such as ab initio calculations, can be employed to predict the crystal structures of germanium nitrides and phosphides. These predictions are based on identifying trends in local bonding environments within optimized structures of known binary compounds. []
Q14: Have there been any studies on the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films using computational methods?
A14: Yes, reverse Monte Carlo refinement based on experimental electron diffraction data, combined with DFT molecular dynamics simulations, has been used to investigate the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films used in phase-change memory applications. [] This research sheds light on the role of nitrogen doping in modifying the structural and electronic properties of these materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


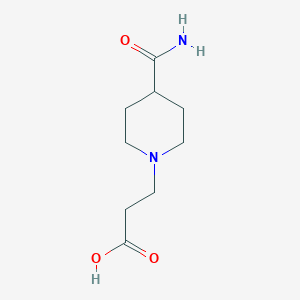
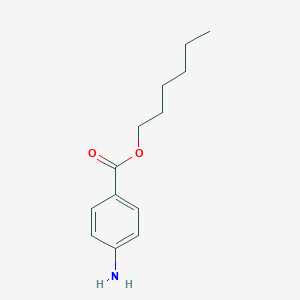
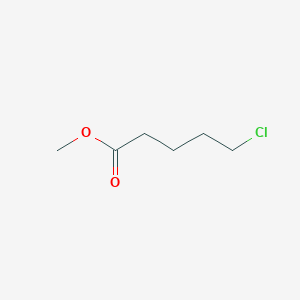



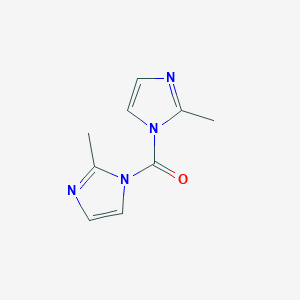
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
